N-Isobutyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Isobutyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound featuring a benzamide core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves several steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-methoxy-4-aminobenzoic acid with isobutylamine under appropriate conditions to form the benzamide linkage.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the aryl or vinyl groups introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The boronate ester group can act as a ligand in catalytic cycles.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-Isobutyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the boronate ester group but lacks the benzamide core.
Phenylboronic Acid Pinacol Ester: Similar boronate ester functionality but with a phenyl group instead of the benzamide structure.
Uniqueness
This detailed overview provides a comprehensive understanding of N-Isobutyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methoxy-N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-12(2)11-20-16(21)14-9-8-13(10-15(14)22-7)19-23-17(3,4)18(5,6)24-19/h8-10,12H,11H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVQGFLTCLRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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